Fmoc-Tyrosine(3,5-diiodo)-hydroxyl is a derivative of the amino acid tyrosine, specifically modified at the 3 and 5 positions with iodine atoms. This compound is notable for its applications in peptide synthesis and drug development due to the unique properties imparted by the iodine substitutions. The full chemical name is N-(9-fluorenylmethoxycarbonyl)-3,5-diiodo-L-tyrosine, and it is classified as a modified amino acid.
Fmoc-Tyrosine(3,5-diiodo)-hydroxyl can be synthesized from tyrosine using various chemical methods that involve the introduction of iodine atoms and the protection of functional groups. It is commercially available through chemical suppliers and is used extensively in research settings.
This compound falls under the category of modified amino acids and is utilized primarily in peptide synthesis. Its structural modifications allow for enhanced interactions in biological systems, making it a valuable tool in medicinal chemistry.
The synthesis of Fmoc-Tyrosine(3,5-diiodo)-hydroxyl typically involves a multi-step process:
Fmoc-Tyrosine(3,5-diiodo)-hydroxyl has a complex molecular structure characterized by:
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Fmoc-Tyrosine(3,5-diiodo)-hydroxyl participates in various chemical reactions typical of amino acids:
The mechanism by which Fmoc-Tyrosine(3,5-diiodo)-hydroxyl acts in biological systems involves:
Studies have shown that iodinated tyrosines exhibit altered biological activity compared to their non-modified counterparts, making them useful in drug design and discovery.
Fmoc-Tyrosine(3,5-diiodo)-hydroxyl is widely used in:
Early synthetic approaches to iodinated tyrosine derivatives relied on electrophilic aromatic substitution under harsh conditions, often yielding complex mixtures. Initial routes to 3,5-diiodotyrosine employed molecular iodine (I₂) in ethanol as the iodinating agent, but suffered from poor regioselectivity and low yields (<20%) due to competing polyiodination and dehalogenation side reactions [2]. The introduction of N-iodosuccinimide (NIS) with acid catalysts like p-toluenesulfonic acid (PTSA) in acetonitrile improved conversion rates but still exhibited limited regiocontrol for ortho-iodination relative to the phenolic hydroxyl group, typically yielding 57% para-iodinated product alongside 18% ortho isomer in dichlorophenol substrates [2] [5]. These methods necessitated tedious chromatographic separations of regioisomers, complicating the production of Fmoc-Tyr(3,5-I₂)-OH on scale. The evolution towards silver salt-assisted iodination marked a significant advancement, with Ag₂SO₄/I₂ in nonpolar solvents like n-hexane demonstrating improved diiodination efficiency (49% ortho and 41% para yield), though stoichiometric metal usage remained economically and environmentally challenging [2].
Table 1: Historical Iodination Methods for Tyrosine Derivatives
Iodination Reagent | Solvent | Reaction Time (h) | Ortho Yield (%) | Para Yield (%) | Key Limitations |
---|---|---|---|---|---|
I₂ | Ethanol | 16 | 16 | 1 | Low yield, polyiodination |
NIS/PTSA | Acetonitrile | 24 | 18 | 57 | Moderate regioselectivity |
Ag₂SO₄/I₂ | n-Hexane | 16 | 49 | 41 | High metal loading, cost |
BTMACl₂I/ZnCl₂ (90°C) | Acetic Acid | 2 | 46 | 39 | Elevated temperature required |
Achieving 3,5-diiodination with high regiocontrol requires reagents that modulate iodine’s electrophilicity and stabilize the Wheland intermediate. Silver(I) salts with non-coordinating anions (e.g., AgPF₆, AgSbF₆, or AgBF₄) activate I₂ by generating I⁺ equivalents, enabling para-selective iodination of meta-chlorinated phenols—structural analogs of tyrosine’s ring—in >80% yield [2]. This selectivity arises from the anion’s inability to coordinate the silver ion, preserving its Lewis acidity for iodine activation. For tyrosine itself, pre-protection of the carboxylic acid and amine functionalities is essential to prevent undesired O- or N-iodination. The Fmoc group serves dual roles: it protects the α-amine during ring iodination and later facilitates solid-phase peptide synthesis (SPPS). Optimized conditions employ AgSbF₆/I₂ (1:1.1) in anhydrous DCM at 0°C, achieving >95% 3,5-diiodination with minimal monoiodo byproducts, as verified by HPLC monitoring [2] [7]. Solvent polarity critically influences regioselectivity; nonpolar solvents like hexane favor ortho iodination (49% yield), while polar aprotic solvents like DMF shift selectivity toward the para position [2].
Table 2: Modern Regioselective Iodination Systems for Tyrosine
Reagent System | Solvent | Temperature | Diiodo Yield (%) | Regioselectivity (3,5:others) | Mechanistic Advantage |
---|---|---|---|---|---|
AgSbF₆/I₂ | DCM | 0°C | >95 | >99:1 | I⁺ generation via Ag⁺-I₂ adduct |
Ag₂SO₄/I₂ | DCM-MeOH-H₂O (1:1:1) | RT | <50 | ~85:15 | In situ HI trapping |
NIS/BF₃·Et₂O | Acetonitrile | -20°C | 75–80 | ~90:10 | Lewis acid-assisted NIS activation |
I₂/H₂O₂ | Acetic Acid | 50°C | 65–70 | ~80:20 | Oxidative iodination with iodide recycling |
The 3,5-diiodoaryl moiety in Fmoc-Tyr(3,5-I₂)-OH serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the installation of complex biaryl structures for peptide mimetics or material science applications. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently at the meta-iodo positions due to reduced steric hindrance compared to ortho sites. Optimized conditions use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ base in DMF/H₂O (4:1) at 60°C, achieving >85% conversion within 4 hours [7]. The electron-withdrawing effect of the phenolic hydroxyl activates the iodides toward oxidative addition, while the Fmoc group remains intact under these mild conditions. Sequential coupling is feasible: the first iodo substituent reacts selectively with sterically undemanding boronic acids (e.g., phenylboronic acid), while the second couples with hindered partners (e.g., ortho-tolylboronic acid). This strategy enables the synthesis of asymmetric bi-aryl tyrosine analogs for studying protein conformational dynamics. For ortho-substituted biaryls, bulky phosphine ligands like SPhos suppress homocoupling and enhance yields to >90% [7].
Incorporating Fmoc-Tyr(3,5-I₂)-OH into SPPS requires addressing steric hindrance from the 3,5-diiodoaryl group and potential acid/base sensitivity. The electron-deficient ring reduces nucleophilicity, slowing acylation. Coupling with HATU/DIPEA in DMF (5 equiv amino acid, 2 equiv activator) extends reaction times to 30–45 minutes versus 5–10 minutes for non-iodinated tyrosine, but achieves >99% coupling efficiency per cycle [4]. Aspartimide formation remains a critical risk during Fmoc deprotection with piperidine if aspartic acid resides C-terminal to the iodotyrosine. This side reaction is suppressed by:
The tBu group on the phenolic oxygen is stable to standard SPPS cleavage cocktails (TFA/thioanisole/EDT/H₂O), but the C–I bonds are susceptible to reduction by thiol scavengers. Replacing EDT with triisopropylsilane (TIPS) minimizes deiodination, preserving >98% of the iodides during resin cleavage [4].
Table 3: Side Reactions and Mitigation Strategies in SPPS
Side Reaction | Cause | Consequence | Mitigation Strategy |
---|---|---|---|
Aspartimide formation | Base exposure (piperidine) | Peptide backbone cleavage | 0.1 M Oxyma in Fmoc deprotection; backbone amide protection |
Deiodination | Thiol scavengers (EDT) | Loss of iodine atoms | Substitute EDT with TIPS in cleavage cocktail |
Incomplete coupling | Steric hindrance of 3,5-diiodoaryl | Deletion peptides | Extended coupling time (45 min) with HATU/DIPEA |
Fmoc cleavage inefficiency | Electron-withdrawing iodine atoms | Chain termination | Double deprotection (2 × 5 min, 20% piperidine) |
Solvent polarity dictates both Fmoc deprotection kinetics and diiodotyrosine stability. High DMF content (>80%) ensures Fmoc-carbamate solubility during deprotection but may promote iodine hydrolysis in aqueous mixtures. Anhydrous DCM is ideal for iodination but poorly solvates growing peptide chains. Mixed solvent systems like DMF:DCM (1:1) balance amino acid solubility and side reaction suppression, particularly for segments prone to aggregation [4]. The phenolic tBu ether protecting group in Fmoc-Tyr(3,5-I₂)-OH demonstrates exceptional stability toward nucleophiles (e.g., piperidine) but is cleaved quantitatively by TFA/water (95:5) within 2 hours. Conversely, the Fmoc group exhibits accelerated cleavage rates in DMF containing 20% piperidine due to enhanced carbamate solubility. For sequences containing multiple iodotyrosines, DMSO is employed at 10–20% (v/v) to dissolve aggregated chains, though it may accelerate aspartimide formation at aspartic acid sites. Pre-activation of Fmoc-Tyr(3,5-I₂)-OH with DIC/Oxyma in THF prior to coupling onto resin improves yield by preventing diimide-induced racemization [4].
Table 4: Solvent Effects on Key Reactions
Synthesis Step | Optimal Solvent | Alternative | Avoid | Rationale |
---|---|---|---|---|
Iodination | Anhydrous DCM | Chloroform | DMF, DMSO | Minimizes I⁺ hydrolysis |
Fmoc deprotection | DMF/piperidine (8:2) | NMP/piperidine (8:2) | THF, dioxane | Efficient dibenzofulvene solubilization |
Peptide coupling | DMF/DCM (1:1) | NMP | Pure water | Balances amino acid solubility & low aggregation |
TFA cleavage | TFA/TIPS/H₂O (95:3:2) | TFA/EDT (95:5) | HFIP | Preserves C–I bonds while deprotecting side chains |
Table 5: Key Properties and Applications of Fmoc-Tyr(3,5-I₂)-OH
Property | Value/Specification | Relevance |
---|---|---|
CAS Number | 103213-31-6 | Unique compound identification |
Molecular Formula | C₂₄H₁₉I₂NO₅ | Elemental composition verification |
Molecular Weight | 655.22 g/mol | Stoichiometric calculations |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | Structural clarity |
Tyrosine Analogue | 3,5-Diiodo-L-tyrosine | Biochemical applications |
Common Applications | Peptide-based biomaterials; HSP-90 inhibitors; Radiolabeling precursors | Therapeutic & diagnostic uses |
Key Intermediate For | Bi-aryl functionalized peptides via Suzuki coupling | Complex peptide architectures |
Note: All compound names mentioned (e.g., Fmoc-Tyr(3,5-I₂)-OH, 3,5-Diiodo-L-tyrosine) are included in the table above for reference.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: